molecular formula C9H8N2O B1343732 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-26-0

6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1343732
M. Wt: 160.17 g/mol
InChI Key: HWZMDMUDEGMGME-UHFFFAOYSA-N
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Description

“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.173 . It is commonly used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 160.063660 .


Chemical Reactions Analysis

“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They have been used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating the versatility of this compound in organic synthesis. For example, it has been used in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes, showcasing its role in constructing tricyclic heterocycles with potential biological activities (El-Nabi, 2004). Additionally, its derivatives have been involved in the preparation of complex N-heterocycles, highlighting its application in expanding the diversity of heterocyclic chemistry and potential pharmacophores (Deore, Dingore, & Jachak, 2015).

Structural and Photophysical Studies

The compound and its derivatives have been subjects of structural and photophysical studies, providing insights into their properties and applications. For instance, detailed analysis of pyrrolo[2,3-b]pyridine derivatives has revealed their hydrogen-bonded assembly, contributing to understanding their crystalline structures and potential applications in materials science (Quiroga et al., 2012). Furthermore, spectroscopic studies have been conducted to investigate the photophysical properties of these compounds, which could be essential for developing fluorescent materials or probes (Morzyk-Ociepa et al., 2017).

Molecular Magnetism

Interestingly, derivatives of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have found applications in the field of molecular magnetism. For example, they have been utilized in the synthesis of high nuclearity Mn(III) barrel-like clusters, which exhibit single-molecule magnetic behavior, demonstrating the potential of such compounds in the development of molecular electronic devices or quantum computing materials (Giannopoulos et al., 2014).

Future Directions

The future directions for “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives involve their potential use in cancer therapy . They have been found to inhibit the FGFR signaling pathway, which is an important and proven target for cancer therapeutics . Therefore, these compounds represent an attractive strategy for cancer therapy .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZMDMUDEGMGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646873
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

1000340-26-0
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methyl-1H-pyrrolo[2,3-b]pyridine (0.066 g, 0.50 mmol) was successively added with acetic acid (0.2 mL), water (0.4 mL), and hexamethylenetetramine (0.098 g, 0.70 mmol), and then the mixture was stirred overnight at 120° C. in a sealed tube. The reaction mixture was added with water, and then the precipitated solid was collected by filtration to obtain 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.054 g, 67%).
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.098 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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